dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3667129
CAS Number:
Molecular Formula: C23H23NO5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,4-dihydropyridines is frequently achieved through the Hantzsch reaction [, , , , ]. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or an amine).

Molecular Structure Analysis
  • Hydrolysis: Ester groups in DHPs can be hydrolyzed to yield the corresponding carboxylic acids [, ].
  • Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine [].
  • N-alkylation: The nitrogen atom in the dihydropyridine ring can be alkylated [].
Mechanism of Action

Although not explicitly stated for "dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate," DHPs often act as calcium channel blockers [, , , , , , ]. They bind to L-type voltage-gated calcium channels in vascular smooth muscle, inhibiting calcium influx and leading to vasodilation and a decrease in blood pressure. The specific binding site and affinity for calcium channels can vary depending on the substituents on the DHP ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPs can vary widely depending on the substituents. Generally, they tend to be lipophilic [, , , ].

Applications

The papers you provided primarily focus on the pharmacological applications of DHPs, particularly as antihypertensive agents [, , , , , , , , , , ]. Some DHPs have also shown potential as anticonvulsants [, ].

Nifedipine

Relevance: Nifedipine serves as a crucial structural and pharmacological reference point for many 1,4-dihydropyridine derivatives discussed in the papers. These studies often explore modifications to the nifedipine scaffold to enhance its therapeutic properties or investigate structure-activity relationships within this class of compounds. The core 1,4-dihydropyridine ring with ester substituents at positions 3 and 5, characteristic of nifedipine, is consistently present in many related compounds, including dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. These structural similarities often translate to shared pharmacological targets, specifically L-type calcium channels, making nifedipine a cornerstone in understanding the activity of these related compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] - [See references 1-30]

Nicardipine

Compound Description: Nicardipine, another dihydropyridine calcium channel blocker, is used to treat hypertension and angina. It demonstrates a high affinity for cerebral blood vessels, making it particularly effective in managing hypertension and preventing cerebral vasospasm. []

Relevance: Similar to nifedipine, nicardipine serves as a key reference compound for comparing the pharmacological profiles of novel dihydropyridines. Many studies utilize nicardipine as a benchmark to assess the relative potency, duration of action, and potential therapeutic advantages of new compounds. The structural resemblance between nicardipine and dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, especially the presence of a 1,4-dihydropyridine ring with ester substituents at the 3 and 5 positions, suggests a commonality in their mechanism of action, primarily involving calcium channel blockade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] - [See references 1-30]

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride [(S)-(+)-1]

Compound Description: (S)-(+)-1, a dihydropyridine derivative, exhibits potent antihypertensive effects, primarily attributed to its calcium channel blocking activity. Research indicates that the (S)-enantiomer of this compound exhibits significantly higher activity than its (R)-counterpart, highlighting the crucial role of stereochemistry in its pharmacological profile. []

Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, and both are substituted with a 3-nitrophenyl group at the 4-position of the dihydropyridine ring. The variations in the substituents at the ester positions and the presence of a piperazine moiety in (S)-(+)-1 provide insights into structure-activity relationships within this class of calcium channel blockers. []

Relevance: Like its enantiomer, (R)-(-)-1 shares the central 1,4-dihydropyridine ring system with dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, and both have a 3-nitrophenyl substituent at the 4-position. This structural similarity, along with the observed differences in activity between the two enantiomers, further emphasizes the impact of stereochemistry and specific substituents on the overall pharmacological profile of these calcium channel blockers. []

Manidipine

Compound Description: Manidipine, a dihydropyridine calcium channel blocker, is clinically used to treat hypertension. Similar to other related compounds, it exerts its antihypertensive effect by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. []

Relevance: The paper discussing Manidipine highlights the significant difference in pharmacological activity between its enantiomers, with the (S)-(+)-enantiomer exhibiting considerably greater potency as a calcium channel blocker and antihypertensive agent. This finding aligns with the observations made for (S)-(+)-1 and (R)-(-)-1, emphasizing the crucial role of stereochemistry in dictating the biological activity of these dihydropyridine derivatives, including dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

Compound Description: NKY-722, a water-soluble dihydropyridine derivative, exhibits potent calcium antagonist activity. Studies have demonstrated its ability to relax various isolated canine arteries, suggesting its potential as an antihypertensive agent. Notably, NKY-722 exhibits a slower onset of action but longer-lasting effects compared to nicardipine, indicating potentially advantageous pharmacokinetic properties. [, , ]

Relevance: Both NKY-722 and dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental 1,4-dihydropyridine scaffold with a 3-nitrophenyl group at the 4-position, directly linking them in terms of structural similarity and potential for calcium channel blocking activity. The distinct substituents on the ester side chains of NKY-722, particularly the piperazine moiety, offer insights into structure-activity relationships, potentially influencing its potency and duration of action compared to other dihydropyridine calcium channel blockers. [, , ]

3-Ethyl 5-Methyl 1,4-Dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (Compound 13)

Compound Description: Compound 13 is a bioisostere of amlodipine, another dihydropyridine calcium channel blocker. It exhibits potent calcium channel antagonist activity, demonstrating greater potency than nimodipine in vitro. Compound 13 also displayed anticonvulsant activity comparable to nimodipine in the maximal electroshock (MES) anticonvulsant screen. []

Relevance: Compound 13, although lacking the 1-methyl substituent on the dihydropyridine ring present in dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, provides valuable insights into the structure-activity relationship of 1,4-dihydropyridines as calcium channel blockers. Its high lipophilicity and potent calcium channel antagonist activity highlight the importance of the dihydropyridine core and the influence of different ester substituents on pharmacological activity. []

3-Ethyl 5-Methyl 1,4-Dihydro-2-[2-[(1-methyl-1,4-dihydropyridyl-3-carbonyloxy)ethoxy]methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (Compound 16)

Compound Description: Compound 16 is a derivative of compound 13, incorporating a 1-methyl-3-pyridylcarbonyloxy chemical delivery system. This modification led to a decrease in calcium channel antagonist activity compared to the parent compound 13. []

Relevance: Compound 16 highlights the impact of structural modifications on the activity of dihydropyridine calcium channel blockers. While it shares the core structure with dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, the bulky substituent at the 2-position of the dihydropyridine ring in Compound 16 led to a decrease in potency, emphasizing the steric limitations of the receptor binding site. []

ATI22-107

Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase-III (PDE-III) and L-type calcium channels (LTCC). This dual action aims to produce inotropic effects while minimizing the risk of arrhythmias associated with calcium overload. []

Relevance: While not a direct structural analogue of dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, ATI22-107 incorporates a dihydropyridine moiety, highlighting the versatility of this scaffold in medicinal chemistry. The inclusion of a dihydropyridine within ATI22-107, a molecule designed to interact with both PDE-III and LTCCs, underscores the significance of this chemical class in targeting cardiovascular diseases. []

KW-3049

Compound Description: KW-3049 is a dihydropyridine calcium channel blocker that demonstrated a marked antihypertensive effect in spontaneously hypertensive rats (SHR). []

Relevance: KW-3049 highlights the importance of stereochemistry in the activity of dihydropyridine calcium channel blockers. It also emphasizes the potential of this class of compounds as therapeutic agents for cardiovascular diseases. []

TC-81

Compound Description: TC-81 is a new dihydropyridine calcium antagonist that has demonstrated a potent, long-lasting, and slow-onset antihypertensive activity, especially when administered orally. [, , , ]

Relevance: TC-81 shares the dihydropyridine core structure with dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and other related compounds, emphasizing the relevance of this scaffold in developing antihypertensive agents. [, , , ]

FRC-8411

Compound Description: FRC-8411, a dihydropyridine derivative, shows promise as an antihypertensive agent with a long duration of action. It exerts its effects by inhibiting calcium influx into vascular smooth muscle, leading to vasodilation. [, ]

Relevance: FRC-8411 further reinforces the significance of the dihydropyridine core structure as a privileged scaffold in medicinal chemistry for targeting cardiovascular diseases. [, ]

FRC-8653

Compound Description: FRC-8653 is a novel dihydropyridine derivative exhibiting potent calcium antagonist activity, similar to nifedipine and nicardipine. Its mechanism of action involves blocking calcium influx through dihydropyridine-sensitive, voltage-dependent calcium channels, leading to vasodilation. []

Relevance: FRC-8653, like dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, exemplifies the continued exploration and modification of the dihydropyridine scaffold in the pursuit of improved calcium channel blockers with enhanced therapeutic profiles. []

MN9202

Compound Description: MN9202 is a dihydropyridine calcium channel blocker that exhibits protective effects against various cardiovascular pathologies, including shock induced by intestinal ischemia-reperfusion injury in rabbits and hypercholesterolemia in rats. [, , ]

Relevance: MN9202 further strengthens the importance of the dihydropyridine scaffold in developing therapeutics for various cardiovascular diseases and emphasizes the potential for discovering new applications for this class of compounds. [, , ]

Dimethyl 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium channel blocker investigated for its effects on pulmonary hypertension. Studies suggest its mechanism of action involves inhibiting free radical production, increasing nitric oxide levels in the lungs, and potentially mitigating serotonin-mediated effects on pulmonary arteries. [, ]

Relevance: The research on DCDDP underscores the potential of dihydropyridines to target pulmonary hypertension, expanding the therapeutic scope of this drug class beyond systemic hypertension and angina. The exploration of DCDDP's effects on serotonin signaling adds another layer of complexity to the pharmacological profile of dihydropyridines, suggesting potential interactions with multiple pathways relevant to vascular tone regulation. [, ]

References:[1] Synthesis and pharmacological effects of optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. - https://www.semanticscholar.org/paper/068406363208e93554718265aaa689c99a6e56ef[2] Synthesis and Pharmacological Effects of Optically Active 2-(4-(4- Benzhydryl-1-piperazinyl)phenyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl- 4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. - https://www.semanticscholar.org/paper/5652c345c0467a35997174d060b129f268a6e30d [] Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. - https://www.semanticscholar.org/paper/1ee15146589d572f6c2b7d4dbac28b0a807cf22f[4] Effects of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride on the responses of isolated canine arteries. - https://www.semanticscholar.org/paper/430d4efcb667994fb74093f130aeea3aeaeb4bb2[5] Antihypertensive effect of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride in rats. - https://www.semanticscholar.org/paper/d1d243fd23104dca0c0714e1af2eb781b986fae8[6] Effects of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride on the endothelium-independent and endothelium-dependent contraction in isolated canine cerebral arteri. - https://www.semanticscholar.org/paper/10ac6c41f4071fda2b56cf7f9ecd3597ebfd3a03[7] Synthesis, Calcium Channel Antagonist Activity, and Anticonvulsant Activity of 3‐Ethyl 5‐Methyl 1,4‐Dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate Coupled to a 1‐Methyl‐1,4‐dihydropyridyl‐3‐carbonyl Chemical Delivery System. - https://www.semanticscholar.org/paper/b65c028f63235ab2f3f744e22d1f563ab94a4662[8] Pharmacological Effects of ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester)], a Novel Dual Pharmacophore, on Myocyte Calcium Cycling and Contractility. - https://www.semanticscholar.org/paper/5bd76e2f2f57b9778e7a26a16e3757e3c2db23a3[9] Effect of the new calcium antagonist (+/-)-(R)-3-[(R)-1-benzyl-3- piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5- pyridinedicarboxylate hydrochloride (KW-3049) on cardiac hypertrophy in spontaneously hypertensive rats. - https://www.semanticscholar.org/paper/66e16327c8ca76ff048f9cc23d4cdf38ea834da9[10] Effect of dimethyl 4 (2 chlorophenyl) 1,4 dihydro 2,6 dimethyl 3,5 pyridinedicarboxylate on the chronic pulmonary hypertension induced by monocrotaline in rats. - https://www.semanticscholar.org/paper/83c7790f1cd9345fd5f84c8211f32ca80a66a4c2[11] Antihypertensive effect of the new calcium antagonist (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride in rats. - https://www.semanticscholar.org/paper/f5089d5142c250e0b8fd4f5c4b35a81b6ca616cf[12] Antihypertensive effect of the new dihydropyridine calcium antagonist (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedica rbo xylate hydrochloride in dogs. - https://www.semanticscholar.org/paper/37cb0ed56cef0694f091d620dbee0a26418f5f12[13] Absorption, plasma concentration, and excretion after single administration of 14C-(+-)-3-(benzyl-methylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride in rats and dogs. - https://www.semanticscholar.org/paper/2839652feaeaba1e4b34cfa9b1bc242de1e11a51[14] Antihypertensive effect of the new dihydropyridine derivative methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. - https://www.semanticscholar.org/paper/03dd98f6f3167f259e4da412fb291480d18e05fd[15] Polymorphism of methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411). - https://www.semanticscholar.org/paper/f47d9cecb84b56463a7a519169793af4d6366ce0[16] In vitro and ex vivo Ca-antagonistic effect of 2-methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653), a new dihydropyridine derivative. - https://www.semanticscholar.org/paper/5f9e9cc9daa3f0401ad20faac9299d6cc5a0a7af[17] Protective effects of methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate on shock induced by intestinal ischemia reperfusion injury in rabbits. - https://www.semanticscholar.org/paper/609ecd430ced79e0b66a7f2a45de1b6ebb9925bc[18] Effects of methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate(MN9202) on [Ca~(2+) ] i transport, lipid peroxidation and its relationship with the deformation of RBC in thrombosis rats induced by ca. - https://www.semanticscholar.org/paper/12958bb692d7c669b37b65342b921d09f93f9401[19] Effects of methyl pentyl 1,4-dihydro -2,6-dimethyl-4-(3-nitro phenyl)-3,5-pridinediboxylate (MN-9202) on hypercholesterolemia in rats. - https://www.semanticscholar.org/paper/df739045ca99aec4817d82c1d30efc03e853cb5d[20] Significance of antiserotonin effect of dimethyl 4 (2 chlorophenyl) 1,4 dihydro 2,6 dimethyl 3,5 pyridinedicarboxylate in rat pulmonary hypertension induced by monocrotaline. - https://www.semanticscholar.org/paper/a7dd3645e5e3bc565aa9793f7fa70677615484f6[21] Synthesis of 2‐[4‐(diphenylmethyl)‐1‐piperazinyl]ethyl methyl (±)‐1,4‐dihydro‐2,6‐dimethyl‐4‐(m‐nitrophenyl)‐3,5‐[6‐14C]pyridinedicarboxylate dihydrochloride ([14C]CV‐4093 (2HCl)). - https://www.semanticscholar.org/paper/46b10e4bf1577b0367fda9471d3eed3ce2098072[22] Solubilities of Some Phenyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates in Supercritical Carbon Dioxide. Part II. - https://www.semanticscholar.org/paper/d34f90ba9ac8c1cb391a6a839f4c2401075f9ccd[23] Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. - https://www.semanticscholar.org/paper/69f6543cddabe89e03270ba401d8a1c15d86ae34[24] Synthesis of some 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides. - https://www.semanticscholar.org/paper/ad49a26bef09ff9e7da8274f9f7eafabbc2ccce8[25] Synthesis, Crystal Structure and Biological Activity of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadi azol-5-yl)pyridine-3,5-dicarboxylate. - https://www.semanticscholar.org/paper/7782ae7130cc41315ee9c3a5e8a912638372dc4b[26] Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. - https://www.semanticscholar.org/paper/0de1e08aacdecc9a87674e8d225233b955aa4cd5[27] Solubilities of Some Cyclohexyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates (Nifedipine Analogues) in Supercritical Carbon Dioxide. Part I. - https://www.semanticscholar.org/paper/e87cd98b3182fb05d6b3589bb34a28487c7f9429[28] Synthesis and Regioselective Hydrolysis of Novel Dialkyl 4-Imidazolyl-1,4- Dihydropyridine-3,5-dicaroxlates as Potential Dual Acting Angiotensin II Inhibitors and Calcium Channel Blockers. - https://www.semanticscholar.org/paper/a989146b5ecd70c78c09438cbc8633b545bb5865[29] Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. - https://www.semanticscholar.org/paper/0e651e9fef09a82c774c671a13015bcbff57fd3f[30] Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. - https://www.semanticscholar.org/paper/16fd67de446cc5874a2cd12ed1ee167ff16512de

Properties

Product Name

dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-methyl-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C23H23NO5/c1-24-13-18(22(25)27-2)21(19(14-24)23(26)28-3)17-11-7-8-12-20(17)29-15-16-9-5-4-6-10-16/h4-14,21H,15H2,1-3H3

InChI Key

FPCAMMVRCVSONH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.